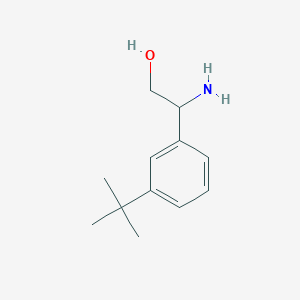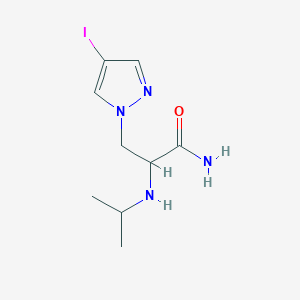
(2R)-2-amino-3-(pyrazin-2-yl)propanoicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is a compound that features a pyrazine ring attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride typically involves the formation of the pyrazine ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds . The amino acid backbone is then introduced through a series of coupling reactions, often using reagents like carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions to form pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, each with distinct chemical and physical properties.
科学的研究の応用
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of (2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The amino acid backbone allows for interactions with proteins and peptides, influencing cellular processes.
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazine ring structure and are used in organic synthesis and medicinal chemistry.
5-(Indol-2-yl)pyrazolo[3,4-b]pyridines: These compounds are known for their biological activities and are used as channel blockers in pharmacological research.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
(2R)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is unique due to its specific combination of a pyrazine ring and an amino acid backbone, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for research and development in multiple scientific disciplines.
特性
分子式 |
C7H11Cl2N3O2 |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
(2R)-2-amino-3-pyrazin-2-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-4-9-1-2-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m1../s1 |
InChIキー |
AAZGWYYTERTAJU-QYCVXMPOSA-N |
異性体SMILES |
C1=CN=C(C=N1)C[C@H](C(=O)O)N.Cl.Cl |
正規SMILES |
C1=CN=C(C=N1)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)




![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)


![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)

